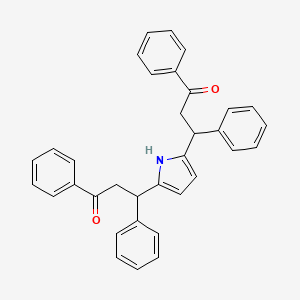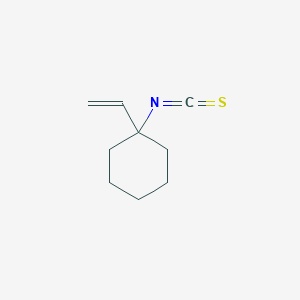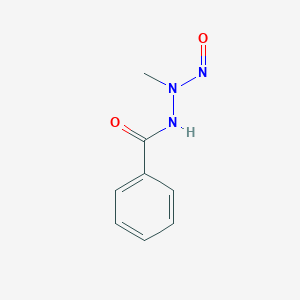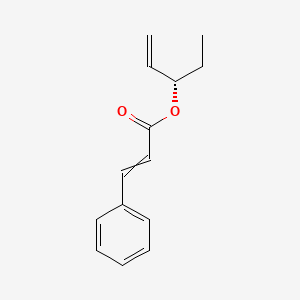
1-Propanone, 3,3'-1H-pyrrole-2,5-diylbis[1,3-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 3,3’-1H-pyrrole-2,5-diylbis[1,3-diphenyl- is a complex organic compound known for its unique structure and properties. It is used in various scientific research applications, including the synthesis of polycyclic aromatic hydrocarbons and conjugated polymers .
Méthodes De Préparation
The synthesis of 1-Propanone, 3,3’-1H-pyrrole-2,5-diylbis[1,3-diphenyl- involves multiple steps and specific reaction conditions. One common synthetic route includes the use of 1,3-diphenyl-2-propanone as a precursor . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-Propanone, 3,3’-1H-pyrrole-2,5-diylbis[1,3-diphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing fluorescent polyphenylene dendrimers, which are light emitters for organic light-emitting diodes . In biology and medicine, it may be used in the synthesis of bioactive molecules and pharmaceuticals. In industry, it is used in the production of various polymers and materials .
Mécanisme D'action
The mechanism of action of 1-Propanone, 3,3’-1H-pyrrole-2,5-diylbis[1,3-diphenyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of different products. The exact molecular targets and pathways involved depend on the specific application and conditions .
Comparaison Avec Des Composés Similaires
1-Propanone, 3,3’-1H-pyrrole-2,5-diylbis[1,3-diphenyl- can be compared with other similar compounds such as 1,3-diphenyl-2-propanone and 1,3-diphenylacetone . These compounds share similar structural features but differ in their specific properties and applications. The uniqueness of 1-Propanone, 3,3’-1H-pyrrole-2,5-diylbis[1,3-diphenyl- lies in its ability to participate in a wide range of chemical reactions and its diverse applications in various fields .
Propriétés
Numéro CAS |
888483-15-6 |
|---|---|
Formule moléculaire |
C34H29NO2 |
Poids moléculaire |
483.6 g/mol |
Nom IUPAC |
3-[5-(3-oxo-1,3-diphenylpropyl)-1H-pyrrol-2-yl]-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C34H29NO2/c36-33(27-17-9-3-10-18-27)23-29(25-13-5-1-6-14-25)31-21-22-32(35-31)30(26-15-7-2-8-16-26)24-34(37)28-19-11-4-12-20-28/h1-22,29-30,35H,23-24H2 |
Clé InChI |
UECHLFVTRWCDDG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C3=CC=C(N3)C(CC(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-phenyloxirane-2-carboxamide](/img/structure/B14181775.png)
![Methyl 4-[(2-propyl-1,3-dithiolan-2-yl)ethynyl]benzoate](/img/structure/B14181779.png)
![4-[2-(2,6-Dibromophenoxy)ethoxy]benzonitrile](/img/structure/B14181780.png)
![2-(Methylsulfanyl)-5-sulfanylidene-5,6-dihydro[1,3]thiazolo[5,4-d]pyrimidin-7(4H)-one](/img/structure/B14181781.png)
![1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-1-methyl-](/img/structure/B14181782.png)


![4-[(2,3-Dimethylbutan-2-yl)oxy]phenol](/img/structure/B14181809.png)
![[1,1'-Biphenyl]-4-acetamide, N-[(3-fluorophenyl)methyl]-N-methyl-](/img/structure/B14181810.png)
![(4R)-2-Phenyl-4-[2-(phenylselanyl)ethyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14181813.png)


